N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide
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Overview
Description
N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide is a complex organic compound that features a thiophene ring substituted with a morpholine-4-sulfonyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Morpholine-4-sulfonyl Group: This step involves the sulfonylation of the thiophene ring using morpholine and a sulfonyl chloride derivative under basic conditions.
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the sulfonylated thiophene with acryloyl chloride in the presence of a base to form the prop-2-enamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide can undergo various types of chemical reactions:
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide is not well-documented. its structural features suggest that it may interact with biological targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Morpholine Derivatives: Compounds containing morpholine rings are known for their biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide is unique due to the combination of its structural features, which include a thiophene ring, a morpholine-4-sulfonyl group, and a prop-2-enamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S2/c1-2-11(15)13-9-10-3-4-12(19-10)20(16,17)14-5-7-18-8-6-14/h2-4H,1,5-9H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBYQCCECIPRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(S1)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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